molecular formula C8H7Br3 B14691719 Styrene tribromide CAS No. 33236-96-3

Styrene tribromide

Cat. No.: B14691719
CAS No.: 33236-96-3
M. Wt: 342.85 g/mol
InChI Key: AKQLQPZEEIQDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Styrene tribromide is an organobromine compound derived from styrene, a widely used monomer in the production of polystyrene plastics and resins. The compound is characterized by the presence of three bromine atoms attached to the styrene molecule, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrene tribromide can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br₂) to styrene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of styrene dibromide, which can further react with bromine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and a suitable catalyst to enhance the reaction efficiency. The process may also include purification steps to remove any unreacted styrene and by-products, ensuring the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Styrene tribromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: Reduction of this compound can yield styrene or other partially brominated compounds.

    Oxidation Reactions: Oxidative processes can convert this compound into more oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

Major Products Formed

    Substitution: Various substituted styrene derivatives.

    Reduction: Styrene or partially brominated styrene.

    Oxidation: Oxidized styrene derivatives.

Scientific Research Applications

Styrene tribromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of styrene tribromide involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Styrene tribromide can be compared with other brominated styrene derivatives, such as:

This compound is unique due to its higher bromine content, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

33236-96-3

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

1,2,2-tribromoethylbenzene

InChI

InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

AKQLQPZEEIQDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.